molecular formula C8H8FNO2 B8799581 Methyl (3-fluorophenyl)carbamate CAS No. 72755-13-6

Methyl (3-fluorophenyl)carbamate

Cat. No.: B8799581
CAS No.: 72755-13-6
M. Wt: 169.15 g/mol
InChI Key: SRRAJMNSSIKSFN-UHFFFAOYSA-N
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Description

Methyl (3-fluorophenyl)carbamate is a carbamate derivative characterized by a fluorine substituent at the meta position of the phenyl ring. Carbamates are widely studied for their biological activities, including enzyme inhibition and pesticidal properties. Methyl carbamates, in particular, are noted for their reduced genotoxicity compared to ethyl counterparts due to the inability of the methyl group to form carcinogenic epoxides during metabolism .

The synthesis of this compound derivatives can be inferred from methods described for related compounds. For example, IDB-003, a pyrrolidine-based carbamate containing a 3-fluorophenylmethyl group, was synthesized via reaction of 1-fluoro-3-(isocyanatomethyl)benzene with a hydroxyl-pyrrolidine intermediate under basic conditions (e.g., triethylamine and DMAP in toluene at 80°C) .

Properties

CAS No.

72755-13-6

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

methyl N-(3-fluorophenyl)carbamate

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11)

InChI Key

SRRAJMNSSIKSFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Carbamates

Structural Modifications and Physicochemical Properties

Key structural variations among carbamates include substituent type (e.g., halogen, hydroxyl, trifluoromethyl), position (meta vs. para), and alkyl chain length (methyl vs. ethyl). These modifications influence lipophilicity, stability, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight log k (HPLC) Toxicity Profile
Methyl (3-fluorophenyl)carbamate 3-F C₈H₈FNO₂ 169.15 Data pending Likely low genotoxicity
Methyl (3-hydroxyphenyl)carbamate 3-OH C₈H₉NO₃ 167.16 1.24 Combustible dust hazard
Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate 4-Cl, 3-CF₃ C₉H₇ClF₃NO₂ 253.61 Not reported High purity (98% HPLC)
Ethyl (3-fluorophenyl)carbamate 3-F, ethyl chain C₉H₁₀FNO₂ 183.18 Data pending Multispecies carcinogen
Chlorpropham (Isopropyl (3-chlorophenyl)carbamate) 3-Cl, isopropyl chain C₁₀H₁₂ClNO₂ 213.66 2.37 Herbicide, moderate toxicity

Key Observations :

  • Lipophilicity : Chlorpropham (log k = 2.37) exhibits higher lipophilicity than methyl (3-hydroxyphenyl)carbamate (log k = 1.24), likely due to the hydrophobic isopropyl chain and chloro substituent .
  • Toxicity: Ethyl carbamates are more toxic than methyl analogs. For example, ethyl carbamates are multispecies carcinogens, whereas methyl derivatives are non-genotoxic .
Enzyme Inhibition and Therapeutic Potential

Carbamates are acetylcholinesterase (AChE) inhibitors, but substituent modifications alter potency and selectivity. For instance:

  • Ethyl carbamates : In MRSA studies, ethyl carbamates showed 8-fold improved resistance-modifying activity (RMA) over methyl analogs, likely due to enhanced binding interactions from the ethyl group .
Pesticidal Activity

Methyl carbamates with halogenated phenyl groups (e.g., 3-chloro or 3-fluoro) are effective pesticides. However, their environmental persistence and breakdown into aniline derivatives raise carcinogenicity concerns .

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